(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: is a chemical compound with significant applications in scientific research and industry. It is a derivative of phenylalanine and is known for its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The compound can be synthesized through the chlorination of phenylalanine. This involves reacting phenylalanine with chlorine gas in the presence of a suitable catalyst.
Reduction Reaction: Another method involves the reduction of 2,4-dichlorophenylacetic acid to produce the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Production: Some manufacturers use continuous flow reactors to produce the compound, which allows for more efficient production and better control over reaction parameters.
Chemical Reactions Analysis
(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 2,4-dichlorophenylacetic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Using nucleophiles like hydroxide ions (OH⁻) in aqueous solution.
Major Products Formed:
Oxidation: 2,4-Dichlorophenylacetic acid
Reduction: (S)-1-(2,4-Dichlorophenyl)ethanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: is similar to other chlorinated phenyl compounds, but it has unique properties that distinguish it from others:
Luliconazole: A related compound used in antifungal treatments.
Miconazole: Another antifungal agent with a similar structure.
Econazole: Used in dermatological applications, similar in structure and function.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHOINUDXICQX-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679971 | |
Record name | (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844647-34-3 | |
Record name | (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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